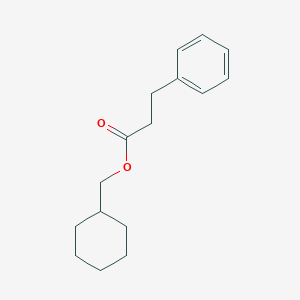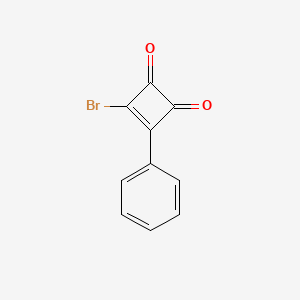
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is a chemical compound with the molecular formula C10H5BrO2 It is a derivative of cyclobutene-1,2-dione, where a bromine atom and a phenyl group are substituted at the 3rd and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- typically involves the bromination of 3-phenylcyclobutene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions include substituted cyclobutene derivatives, quinones, and reduced cyclobutene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- involves its interaction with various molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclobutene-1,2-dione, 3,4-dihydroxy-: This compound has hydroxyl groups instead of bromine and phenyl groups, leading to different reactivity and applications.
3,4-Dimethoxy-3-cyclobutene-1,2-dione:
3-Isopropoxy-4-phenyl-3-cyclobutene-1,2-dione: The isopropoxy group provides different steric and electronic effects compared to the bromine atom.
Uniqueness
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
22315-46-4 |
|---|---|
Fórmula molecular |
C10H5BrO2 |
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
3-bromo-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-7(9(12)10(8)13)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
MFYCMEJDDNEWSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


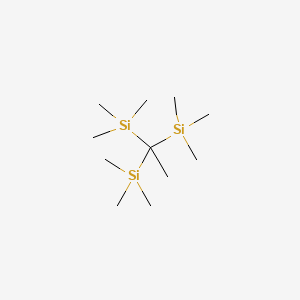




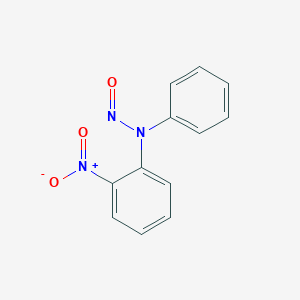
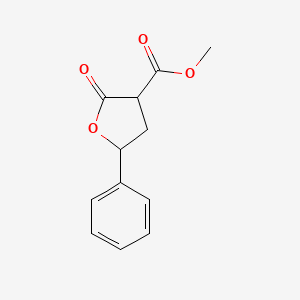
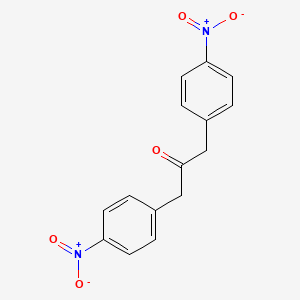
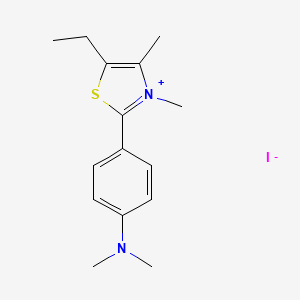
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

